5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the triazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with different biological activities.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its use in medicinal chemistry as a precursor for drug synthesis.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific triazolopyridine structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h5-6H,1-3H2 |
InChI Key |
NUJSSRGSEVLNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NN=CN2C1)C#N |
Origin of Product |
United States |
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